molecular formula C12H17NO3S B13551399 Tert-butyl 3-hydroxy-3-(thiophen-3-yl)azetidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(thiophen-3-yl)azetidine-1-carboxylate

Cat. No.: B13551399
M. Wt: 255.34 g/mol
InChI Key: DEMYGHNRAUNNBE-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(thiophen-3-yl)azetidine-1-carboxylate is a substituted azetidine derivative featuring a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protective group at the 1-position and hydroxyl and thiophen-3-yl substituents at the 3-position. The Boc group enhances solubility in organic solvents and facilitates selective deprotection under acidic conditions, making the compound a versatile intermediate in medicinal chemistry and drug discovery. This compound is synthesized via multistep reactions, including nucleophilic substitution and deprotection steps, with a reported yield of 48% after purification by flash chromatography .

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-thiophen-3-ylazetidine-1-carboxylate

InChI

InChI=1S/C12H17NO3S/c1-11(2,3)16-10(14)13-7-12(15,8-13)9-4-5-17-6-9/h4-6,15H,7-8H2,1-3H3

InChI Key

DEMYGHNRAUNNBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CSC=C2)O

Origin of Product

United States

Preparation Methods

Key Method:

  • Starting Material: tert-Butyl 3-oxoazetidine-1-carboxylate
  • Reagents: Methyl magnesium bromide (for methylation), or other Grignard reagents, depending on the desired substitution pattern.
  • Conditions: Reactions are typically carried out at low temperatures (0°C to -78°C) to control reactivity and selectivity.

Example:

In a reported procedure, tert-butyl 3-oxoazetidine-1-carboxylate was treated with methyl magnesium bromide in dry tetrahydrofuran (THF), resulting in the formation of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate with yields up to 87% under inert atmosphere at 0°C to room temperature.

Introduction of the Hydroxy Group at the 3-Position

The hydroxy group at the 3-position is typically introduced via nucleophilic addition to the ketone precursor, using Grignard reagents such as methyl magnesium bromide or methyl lithium. This step is crucial for subsequent functionalization.

Procedure:

  • The ketone precursor is cooled to 0°C.
  • Methyl magnesium bromide (or similar) is added dropwise.
  • The mixture is stirred for 3 hours at room temperature.
  • The reaction is quenched with saturated ammonium chloride solution.
  • The product, tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, is purified via silica gel chromatography, achieving yields around 87-99%.

Data:

Reagent Temperature Time Yield Reference
Methyl magnesium bromide 0°C to room temperature 3 hours 87-99%

Functionalization with Thiophen-3-yl Group

The attachment of the thiophen-3-yl group is achieved through nucleophilic aromatic substitution or Grignard addition of thiophen-3-yl magnesium bromide to the azetidine core.

Method:

  • Preparation of Thiophen-3-yl Magnesium Bromide: Commercially available or synthesized via reaction of thiophen-3-yl bromide with magnesium turnings in dry THF.
  • Addition: The thiophen-3-yl magnesium bromide is added dropwise to the azetidine intermediate at 0°C.
  • Reaction Conditions: Stirred at room temperature for 2 hours to ensure complete addition.
  • Workup: Quenching with saturated ammonium chloride, extraction with ethyl acetate, washing, drying, and purification via silica gel chromatography.

Example:

In a documented procedure, thiophen-3-yl magnesium bromide was added to tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, resulting in the formation of the target compound with high yield (~89%) after 2 hours at room temperature.

Final Purification and Characterization

The crude product is purified through silica gel chromatography, employing gradient elution with ethyl acetate and hexanes. Characterization involves NMR, MS, and HPLC to confirm structure and purity.

Summary Table of Preparation Methods

Step Reagents Conditions Yield Key Notes
Azetidine core synthesis tert-Butyl 3-oxoazetidine-1-carboxylate + methyl magnesium bromide 0°C to RT, 3 hours 87-99% Controlled addition, inert atmosphere
Hydroxy group introduction Same as above Same as above 87-99% Quenching with NH4Cl, silica gel purification
Thiophen-3-yl attachment Thiophen-3-yl magnesium bromide 0°C to RT, 2 hours 89% Nucleophilic addition, workup with NH4Cl

Research Findings and Data Highlights

  • High yields (>85%) are achievable with meticulous temperature control and inert atmosphere.
  • The use of Grignard reagents is central for both hydroxy and thiophenyl group introduction.
  • Purification via silica gel chromatography ensures high purity suitable for further applications.
  • Reaction conditions are optimized to prevent side reactions, especially ring-opening or over-addition.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(thiophen-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to remove the tert-butyl protecting group, typically using strong acids like trifluoroacetic acid.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Removal of the tert-butyl group to yield the free carboxylic acid.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(thiophen-3-yl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(thiophen-3-yl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Heterocyclic Substituents

  • tert-Butyl 3-(thiophen-3-yl)azetidine-1-carboxylate (8g)

    • Structure : Lacks the 3-hydroxy group present in the target compound.
    • Synthesis : Prepared via Suzuki-Miyaura coupling with phenylboronic acid, yielding 48% after flash chromatography.
    • Properties : Reduced polarity compared to the hydroxy-substituted analog, impacting solubility and reactivity in downstream reactions .
  • tert-Butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate Structure: Pyridin-2-yl substituent instead of thiophen-3-yl.

Fluorinated Substituents

  • tert-Butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate Structure: Trifluoromethyl group replaces thiophen-3-yl.

Amino and Hydroxymethyl Substituents

  • tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Structure: Amino and hydroxymethyl groups at the 3-position. Properties: The dual functional groups enable diverse derivatization (e.g., peptide coupling), though the amino group may require additional protection during synthesis .

Structural Analogues with Modified Functional Groups

Hydroxy vs. Cyano/Methyl Groups

  • tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate (26) Structure: Cyano and methyl groups at the 3-position. Synthesis: Synthesized via LiHMDS-mediated methylation of tert-butyl 3-cyanoazetidine-1-carboxylate, achieving 68% yield after purification . Properties: The electron-deficient cyano group enhances stability but reduces nucleophilicity compared to hydroxylated analogs .

Piperidine vs. Azetidine Core

  • tert-Butyl 4-(thiophen-3-yl)piperidine-1-carboxylate (8f)
    • Structure : Six-membered piperidine ring instead of azetidine.
    • Synthesis : Higher yield (63%) due to reduced ring strain compared to azetidine derivatives .
    • Properties : Increased conformational flexibility may reduce target selectivity in biological applications .

Comparative Data Table

Compound Name Substituents (3-position) Molecular Weight Yield Key Properties Reference
This compound Thiophen-3-yl, hydroxy 283.35 48% Moderate polarity; sulfur enhances π-π stacking
tert-Butyl 3-(thiophen-3-yl)azetidine-1-carboxylate (8g) Thiophen-3-yl 267.36 48% Lower polarity; suitable for hydrophobic environments
tert-Butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate Trifluoromethyl, hydroxy 255.23 N/R High electrophilicity; potential for fluorophilic interactions
tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate (26) Cyano, methyl 196.24 68% Enhanced stability; limited derivatization options
tert-Butyl 4-(thiophen-3-yl)piperidine-1-carboxylate (8f) Thiophen-3-yl (piperidine) 281.39 63% Increased flexibility; lower ring strain

N/R = Not reported.

Key Findings and Implications

  • Synthetic Efficiency: Azetidine derivatives with smaller substituents (e.g., methyl, cyano) generally achieve higher yields (68%) than bulkier or polar groups (e.g., hydroxy-thiophene: 48%) due to steric and solubility challenges .
  • Biological Relevance : Thiophene and pyridine substituents enhance interactions with aromatic residues in proteins, while fluorinated groups improve metabolic stability .
  • Structural Trade-offs : Azetidine’s ring strain favors conformational rigidity, but piperidine analogs offer easier synthesis and functionalization .

Biological Activity

Tert-butyl 3-hydroxy-3-(thiophen-3-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11_{11}H15_{15}NO3_3S
  • Molecular Weight : 241.31 g/mol
  • CAS Number : Not specified in the sources, but related compounds have CAS numbers indicating a focus on azetidine derivatives.

The biological activity of this compound can be attributed to its structural features, particularly the azetidine ring and the thiophene moiety. These components are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.

Biological Activities

  • Anticancer Activity :
    • Several studies have indicated that azetidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown IC50_{50} values in the micromolar range against breast cancer (MCF-7) and leukemia cell lines .
    • The mechanism often involves the induction of apoptosis through the activation of caspases, leading to programmed cell death .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Case Studies

  • Study on Cytotoxicity :
    • A study evaluating the cytotoxic effects of azetidine derivatives found that certain modifications to the thiophene ring enhanced biological activity. The presence of electron-withdrawing groups was critical for increased potency against cancer cell lines .
  • Mechanistic Insights :
    • Flow cytometry assays revealed that derivatives of this compound could arrest the cell cycle at the G1 phase and promote apoptosis in cancer cells. These findings highlight the importance of structural modifications in enhancing efficacy .

Data Table: Comparative Biological Activities

Compound NameIC50_{50} (µM)Target Cell LineMechanism of Action
This compoundTBDMCF-7Apoptosis induction
Related Azetidine Derivative A0.48MCF-7Caspase activation
Related Azetidine Derivative B0.78U-937Cell cycle arrest

Q & A

Q. What are the optimized synthetic routes for Tert-butyl 3-hydroxy-3-(thiophen-3-yl)azetidine-1-carboxylate, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from precursors like thiophene-3-carbaldehyde. Key steps include:

  • Ring Formation : Azetidine ring construction using cyclization reactions under controlled pH and temperature (e.g., 0–5°C for sensitive intermediates).
  • Functionalization : Introduction of the thiophen-3-yl group via nucleophilic substitution or coupling reactions.
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites, followed by selective deprotection .

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance reaction efficiency .
  • Catalysts : Palladium-based catalysts for cross-coupling reactions.
  • Purification : Column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) improves purity .

Q. Yield Optimization :

  • Maintain inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC to terminate at optimal conversion.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the azetidine ring (δ 3.5–4.5 ppm for N-CH₂), hydroxy group (δ 1.5–2.5 ppm), and thiophene protons (δ 6.5–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves stereochemistry and confirms spatial proximity of functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₉NO₃S) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects on reactivity .

Q. Purity Assessment :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥95% purity is standard for pharmacological studies .

Advanced Research Questions

Q. How does the hydroxy group at the 3-position influence the compound’s interactions with biological targets?

Methodological Answer: The hydroxy group enables:

  • Hydrogen Bonding : Direct interaction with enzyme active sites (e.g., kinases or proteases), enhancing binding affinity .
  • Solubility Modulation : Increases aqueous solubility, improving bioavailability in in vitro assays .

Q. Experimental Validation :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kd) with target proteins.
  • Molecular Dynamics Simulations : Predicts stability of hydrogen-bond networks in ligand-receptor complexes .

Case Study :
In comparative studies, analogs lacking the hydroxy group showed reduced inhibitory activity against cancer cell lines (IC₅₀ increased by 2–3 fold) .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Structural Analog Interference : Impurities from incomplete Boc deprotection may skew results .

Q. Resolution Strategies :

Dose-Response Reproducibility : Conduct triplicate experiments across multiple labs.

Metabolite Profiling : Use LC-MS to identify degradation products that may antagonize activity .

Structural Confirmation : Re-analyze batches with conflicting data via X-ray crystallography .

Example :
A 2024 study reported anti-inflammatory activity (IC₅₀ = 10 μM), while a 2025 study found no effect. Re-evaluation revealed differences in LPS-induced inflammation models and compound storage conditions (light exposure degraded the hydroxy group) .

Q. What computational methods are recommended for predicting the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states for ring-opening reactions or nucleophilic attacks on the azetidine moiety .
  • Retrosynthetic Analysis : Tools like Synthia™ identify feasible precursors (e.g., tert-butyl 3-aminoazetidine-1-carboxylate derivatives) .

Q. Key Parameters :

  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites (e.g., thiophene sulfur vs. azetidine nitrogen).
  • Solvent Effects : COSMO-RS simulations predict solubility changes in DMSO vs. THF .

Future Research Directions

  • Mechanistic Studies : Use CRISPR-edited cell lines to identify target pathways .
  • In Vivo Pharmacokinetics : Assess oral bioavailability in rodent models with deuterated analogs .
  • Crystallographic Screening : Co-crystallize with CYP450 enzymes to predict metabolic stability .

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